

# What is the scientific name for JNJ 303?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ 303   |           |
| Cat. No.:            | B10788041 | Get Quote |

An In-depth Technical Guide to JNJ Compounds: JNJ-39393406 and JNJ 303

This technical guide provides a comprehensive overview of two distinct compounds developed by Janssen Pharmaceutica: JNJ-39393406, a positive allosteric modulator of the  $\alpha$ 7 nicotinic acetylcholine receptor, and **JNJ 303**, a selective blocker of the Kv7.1 potassium channel. Due to the potential for ambiguity in the designation "**JNJ 303**," this document addresses both molecules to ensure clarity for the scientific community.

#### Part 1: JNJ-39393406

Scientific Name: 3-[3-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide[1]

#### **Core Mechanism of Action**

JNJ-39393406 is an experimental medication that functions as a selective positive allosteric modulator (PAM) of the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. Specifically, it has been shown to lower the agonist and nicotine threshold for activating the  $\alpha 7$  nAChR by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold[1][3]. This compound exhibits high selectivity, as it does not act on the  $\alpha 4\beta 2$  or  $\alpha 3\beta 4$  nAChRs, the serotonin 5-HT3 receptor, or a panel of 62 other receptors and enzymes[1].

#### **Quantitative Data Summary**



| Parameter                         | Value          | Receptor/Channel | Reference |
|-----------------------------------|----------------|------------------|-----------|
| Agonist Threshold Reduction       | 10- to 20-fold | α7 nAChR         | [1][3]    |
| Maximum Agonist Response Increase | 17- to 20-fold | α7 nAChR         | [1][3]    |

### **Signaling Pathway**

The binding of an agonist, such as acetylcholine, to the  $\alpha7$  nAChR, a ligand-gated ion channel, leads to its opening and a subsequent influx of cations, primarily Ca2+. This influx triggers various downstream signaling cascades. JNJ-39393406, as a PAM, binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event potentiates the receptor's conformational change upon agonist binding, leading to enhanced channel opening and a greater intracellular calcium concentration. This amplified signal can influence neurotransmitter release and modulate inflammatory processes[2][4].





Click to download full resolution via product page

Figure 1: Signaling pathway of JNJ-39393406 as a positive allosteric modulator of the  $\alpha$ 7 nAChR.

#### **Experimental Protocols**

Clinical Trial for Unipolar Depression (NCT02677207):

This was a Phase IIa, randomized, double-blind, placebo-controlled, add-on trial[3].



- Participants: 71 patients diagnosed with unipolar depression[3].
- Treatment Groups:
  - JNJ-39393406 group (n=35): Received 100 mg/day for the first week, followed by 200 mg/day for the second week[3].
  - Placebo group (n=36): Received a matching placebo[5].
- Duration: 2 weeks[3].
- Primary Outcome Measures:
  - Brief Assessment of Cognition in Schizophrenia (BACS) composite score for cognition[3].
  - Montgomery-Åsberg Depression Rating Scale (MADRS) scores for depressive symptoms[3].
- Analysis: Mixed models for repeated measures were used to compare the treatment groups[5].

#### **Smoking Cessation Trials:**

Two parallel, within-subject cross-over studies were conducted in healthy smokers and smokers with schizophrenia[6].

- Participants: 36 healthy smokers (Study 1) and 62 smokers with schizophrenia (Study 2)[6].
- Design: Each study consisted of two 3-week phases in a double-blind, counter-balanced design[6].
- Treatment: JNJ-39393406 (100 mg b.i.d.) or placebo[6].
- Protocol:
  - Week 1: Ad lib smoking with no drug[6].
  - Week 2: Dose run-up period[6].



- Week 3: Daily attempts to quit smoking[6].
- Primary Outcome Measures:
  - Abstinence (confirmed by CO < 5 p.p.m.)[6].
  - Smoking reduction (CO < 8 p.p.m.)[6].
  - Cigarettes per day (Study 1)[6].
- Secondary Outcome Measures:
  - Withdrawal and craving symptoms[6].
  - Cognitive function (N-back and continuous performance tasks)[6].





Click to download full resolution via product page

Figure 2: Experimental workflow for the smoking cessation clinical trials of JNJ-39393406.

#### **Part 2: JNJ 303**

Scientific Name: 2-(4-chlorophenoxy)-N-[5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide[7]

#### **Core Mechanism of Action**



**JNJ 303** is a potent and selective blocker of the voltage-gated potassium channel Kv7.1, which is responsible for the slow delayed rectifier potassium current (IKs) in the heart[7][8]. The IKs current plays a crucial role in the repolarization of the cardiac action potential. By inhibiting this channel, **JNJ 303** prolongs the QT interval[8].

**Ouantitative Data Summary** 

| Parameter | Value   | Channel                                  | Reference |
|-----------|---------|------------------------------------------|-----------|
| IC50      | 64 nM   | IKs (Kv7.1)                              | [8]       |
| IC50      | 3.3 μΜ  | INa (Sodium Current)                     | [9]       |
| IC50      | >10 μM  | ICa (Calcium Current)                    | [9]       |
| IC50      | 11.1 μΜ | Ito (Transient Outward<br>Current)       | [9]       |
| IC50      | 12.6 μΜ | IKr (Rapid Delayed<br>Rectifier Current) | [9]       |

### **Signaling Pathway**

The cardiac action potential is a complex interplay of ion channel activities. During the repolarization phase, the opening of potassium channels, including Kv7.1, allows for the efflux of K+ ions, which brings the membrane potential back to its resting state. **JNJ 303** directly blocks the pore of the Kv7.1 channel, thereby inhibiting the IKs current. This reduction in potassium efflux prolongs the duration of the action potential and, consequently, the QT interval on an electrocardiogram.





Click to download full resolution via product page

Figure 3: Mechanism of action of JNJ 303 as a Kv7.1 channel blocker.

### **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **JNJ 303** are not extensively available in the public domain. However, a general workflow for characterizing a selective ion



channel blocker can be inferred.

In Vitro Patch-Clamp Electrophysiology:

- Objective: To determine the potency and selectivity of JNJ 303 on various cardiac ion channels.
- Cell Lines: Use of stable cell lines expressing the human ether-à-go-go-related gene (hERG) for IKr, SCN5A for INa, CACNA1c for ICa, and co-expression of KCNQ1 and KCNE1 for IKs.
- · Methodology:
  - Cells are cultured and prepared for whole-cell patch-clamp recordings.
  - A voltage-clamp protocol specific to each ion channel is applied to elicit the respective currents.
  - A baseline recording of the current is established.
  - Increasing concentrations of JNJ 303 are perfused over the cells.
  - The effect of each concentration on the current amplitude is measured.
  - Concentration-response curves are generated to calculate the IC50 value for each channel.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. JNJ-39393406 Wikipedia [en.wikipedia.org]
- 2. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. The effects of JNJ-39393406 a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ303 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. JNJ303| CAS 878489-28-2|DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [What is the scientific name for JNJ 303?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788041#what-is-the-scientific-name-for-jnj-303]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com